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molecular formula C18H11Br2N B1311984 3,6-Dibromo-9-phenylcarbazole CAS No. 57103-20-5

3,6-Dibromo-9-phenylcarbazole

Cat. No. B1311984
M. Wt: 401.1 g/mol
InChI Key: JBWRZTKHMKVFMQ-UHFFFAOYSA-N
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Patent
US07892657B2

Procedure details

In the present embodiment, raw materials, 12.03 g (30 mmol) of N-phenyl-3,6-dibromocarbazole and 12.18 g (72 mmol) of diphenylamine are used to obtain 3,6-bis(N,N-diphenylamino)-9-phenylcarbazole (hereinafter, referred to as PhCzP2), that is the carbazole derivative represented by the above structural formula (76), in the same way as in Embodiment 2 described above. The obtained PhCzP2 is purified by sublimation at a higher temperature of 270° C. and a lower temperature of 175° C. The yield after the sublimation purification is approximately 50%. FIG. 21 shows a 1H NMR spectrum of the obtained PhCzP2, FIG. 22 shows a 13C NMR spectrum of the obtained PhCzP2, and FIG. 23 shows an enlarged view of a region (A) surrounded by a dashed line in FIG. 22. In FIGS. 21 to 23, a longitudinal axis indicates relative intensity of signals, and a lateral axis indicates the dimensionless value δ which is the difference of resonant frequency between a sample and an authentic sample divided by frequency of an oscillator. Data of 1H NMR and 13C NMR of the obtained PhCzP2 is as follows:
Quantity
12.03 g
Type
reactant
Reaction Step One
Quantity
12.18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:19]3[CH:18]=[CH:17][C:16](Br)=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[C:11](Br)[CH:12]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:22]1([NH:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[C:29]1([N:28]([C:4]2[CH:5]=[CH:6][C:1]3[N:7]([C:8]4[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=4)[C:16]4[C:17]([C:2]=3[CH:3]=2)=[CH:18][C:19]([N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:14][CH:15]=4)[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1

Inputs

Step One
Name
Quantity
12.03 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C2=CC=C(C=C2C=2C=C(C=CC12)Br)Br
Step Two
Name
Quantity
12.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C=1C=CC=2N(C3=CC=C(C=C3C2C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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